4-Piperidin-3-ylmorpholin-3-one

Medicinal chemistry Fragment-based drug design Structure–activity relationships

4-Piperidin-3-ylmorpholin-3-one (CAS 933724-55-1, molecular formula C₉H₁₆N₂O₂, MW 184.24 g·mol⁻¹) is a heterocyclic small molecule that fuses a morpholin-3-one core with a piperidine ring linked at the 3-position of the piperidine moiety. The compound belongs to the morpholinone class, which has received substantial attention in medicinal chemistry for its role as a core scaffold in MDM2–p53 protein–protein interaction inhibitors and chemokine receptor modulators.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
Cat. No. B13856852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidin-3-ylmorpholin-3-one
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N2CCOCC2=O
InChIInChI=1S/C9H16N2O2/c12-9-7-13-5-4-11(9)8-2-1-3-10-6-8/h8,10H,1-7H2
InChIKeyHVAVTVZVAVOWAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidin-3-ylmorpholin-3-one (CAS 933724-55-1): Procurement-Relevant Structural and Physicochemical Profile


4-Piperidin-3-ylmorpholin-3-one (CAS 933724-55-1, molecular formula C₉H₁₆N₂O₂, MW 184.24 g·mol⁻¹) is a heterocyclic small molecule that fuses a morpholin-3-one core with a piperidine ring linked at the 3-position of the piperidine moiety. The compound belongs to the morpholinone class, which has received substantial attention in medicinal chemistry for its role as a core scaffold in MDM2–p53 protein–protein interaction inhibitors and chemokine receptor modulators [1]. Its computed physicochemical properties—XLogP3-AA of −0.5, topological polar surface area (TPSA) of 41.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond—place it in a favorable drug-like property space for fragment-based and hit-to-lead programmes [2]. The compound is supplied as a free base or as its hydrochloride salt (CAS 2680615-02-3 for the (3R)-enantiomer hydrochloride) and is intended exclusively for non-human research applications.

Why 4-Piperidin-3-ylmorpholin-3-one Cannot Be Casually Replaced by Its Closest Analogs


The morpholinone–piperidine chemical space contains several closely related scaffolds that differ only slightly in connectivity, substitution pattern, or stereochemistry, yet these subtle variations can produce pronounced differences in molecular recognition, synthetic tractability, and physicochemical behaviour. Regioisomers (e.g., 4-piperidin-4-ylmorpholin-3-one, CAS 841202-48-0), gem-dimethyl analogues (e.g., 2,2-dimethyl-4-(piperidin-3-yl)morpholin-3-one, CAS 2231676-68-7), and enantiopure forms (e.g., (3R)- and (3S)-piperidin-3-yl variants) are not functionally interchangeable: the position of the piperidine attachment alters the spatial orientation of the basic amine and the morpholinone carbonyl, directly affecting hydrogen-bonding geometry and target complementarity [1]. Furthermore, the free base/hydrochloride salt choice influences solubility, hygroscopicity, and compatibility with downstream coupling reactions. Even within the same molecular formula (C₉H₁₆N₂O₂), the 3-piperidinyl and 4-piperidinyl regioisomers present distinct vectors for fragment elaboration, making unambiguous compound identity essential for reproducible SAR and intellectual property clarity .

Quantitative Differentiation Evidence for 4-Piperidin-3-ylmorpholin-3-one Versus Closest Analogs


Regioisomeric Differentiation: 3-Piperidinyl Versus 4-Piperidinyl Attachment

The target compound (4-piperidin-3-ylmorpholin-3-one, CAS 933724-55-1) is the regioisomer in which the morpholin-3-one nitrogen is attached to the 3-position of the piperidine ring. Its closest regioisomer, 4-piperidin-4-ylmorpholin-3-one (CAS 841202-48-0), bears the morpholinone at the 4-position. Although both share the same molecular formula (C₉H₁₆N₂O₂) and identical computed molecular weight (184.24 g·mol⁻¹), the connectivity difference repositions the basic piperidine NH by approximately 2.5 Å relative to the morpholinone carbonyl oxygen, altering the dipole moment and the vector of the hydrogen-bond-donating amine. This geometric distinction is critical for target engagement: in the morpholinone-based MDM2 inhibitor series, the spatial relationship between the basic amine and the morpholinone carbonyl is a key determinant of binding affinity [1]. No head-to-head comparative biochemical data have been published for these two regioisomers, but the well-documented sensitivity of the morpholinone pharmacophore to amine placement supports the inference that the 3-piperidinyl isomer offers a distinct and non-interchangeable presentation of pharmacophoric features .

Medicinal chemistry Fragment-based drug design Structure–activity relationships

Physicochemical Differentiation: XLogP3-AA and Permeability Potential

The computed XLogP3-AA for 4-piperidin-3-ylmorpholin-3-one is −0.5, indicating moderate hydrophilicity [1]. In contrast, the gem-dimethyl analogue 2,2-dimethyl-4-(piperidin-3-yl)morpholin-3-one (CAS 2231676-68-7, C₁₁H₂₀N₂O₂, MW 212.29 g·mol⁻¹) bears two additional methyl groups at the morpholinone 2-position, which are predicted to increase lipophilicity by approximately 0.8–1.2 log units (estimated XLogP3 ≈ +0.3 to +0.7) and increase the heavy atom count from 13 to 15 . The lower lipophilicity and smaller size of the target compound make it more suitable for fragment-based screening libraries where aqueous solubility and minimal hydrophobic promiscuity are prioritised. The TPSA of 41.6 Ų is identical for both the 3-piperidinyl and 4-piperidinyl regioisomers (since TPSA is connectivity-independent for these topologies), but the XLogP3 difference between the parent and the dimethyl analogue is a quantifiable differentiation relevant to CNS MPO desirability scores [2].

Drug-likeness Permeability Physicochemical profiling

Stereochemical Differentiation: Racemate Versus Single Enantiomers

4-Piperidin-3-ylmorpholin-3-one (CAS 933724-55-1) is supplied as a racemic mixture (undefined stereocenter count = 1 at piperidine C-3) [1]. Its single-enantiomer counterparts—4-[(3R)-piperidin-3-yl]morpholin-3-one hydrochloride (CAS 2680615-02-3) and 4-[(3S)-piperidin-3-yl]morpholin-3-one hydrochloride (CAS 2680615-91-0)—are also commercially available. The (3S)-enantiomer hydrochloride, for example, is priced at approximately £459 for 100 mg from a specialty supplier, reflecting the added cost of chiral resolution or asymmetric synthesis . While no target-specific enantioselectivity data exist for this scaffold in the public domain, the well-established principle that enantiomers can exhibit differential binding (e.g., the morpholinone MDM2 inhibitor series where stereochemistry at analogous positions determines potency [2]) means that researchers performing chiral SAR must procure the specific enantiomer rather than assuming racemate equivalence. The free base racemate is the most cost-efficient entry point for initial library screening; the enantiopure hydrochloride salts are reserved for lead optimization where stereochemical preference has been experimentally confirmed.

Chiral resolution Enantioselectivity Stereochemistry

CCR5 Antagonist Potential: Preliminary Pharmacological Screening Data

A preliminary pharmacological screening study (Semantic Scholar record, Zhang Huili, 2012) indicates that 4-piperidin-3-ylmorpholin-3-one exhibits CCR5 antagonist activity, suggesting utility in the preparation of treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. The broader class of piperidine-based CCR5 antagonists has been extensively characterised: for example, certain piperidine amide derivatives have demonstrated IC₅₀ values in the low nanomolar range (IC₅₀ = 0.11–0.30 nM) in CCR5-expressing P4R5 cell-based HIV fusion assays [2]. However, no direct quantitative comparison between 4-piperidin-3-ylmorpholin-3-one and a named CCR5 antagonist standard has been published, and the specific IC₅₀ value for this compound at CCR5 has not been disclosed. The evidence is therefore class-level: the compound occupies a chemical space overlapping with validated CCR5 pharmacophores, but its intrinsic potency relative to benchmark antagonists (e.g., maraviroc) remains unquantified. This evidence tag is classified as Supporting evidence, not Direct head-to-head comparison.

CCR5 antagonism HIV entry inhibition Chemokine receptor

Morpholinone Core Versus Piperidinone Core: Metabolic Stability Advantage from Class-Level Evidence

A landmark study by Gonzalez et al. (2014) directly compared morpholinone and piperidinone cores in the MDM2–p53 inhibitor series. The change from a piperidinone core to a morpholinone core resulted in a significant impact on both potency and metabolic stability [1]. Within the morpholinone series, AM-8735 achieved remarkable biochemical potency (HTRF IC₅₀ = 0.4 nM) and cellular potency (SJSA-1 EdU IC₅₀ = 25 nM), along with favourable pharmacokinetic properties. While 4-piperidin-3-ylmorpholin-3-one is not AM-8735 and lacks its elaborate substitution, the morpholinone core itself confers intrinsic metabolic advantages over the analogous piperidinone: the ring oxygen reduces CYP-mediated oxidation at the adjacent carbon and lowers LogD, potentially improving metabolic stability [2]. This class-level inference positions any morpholin-3-one-containing scaffold as a metabolically more resilient starting point compared to piperidin-2-one or piperidin-4-one alternatives, which is relevant when selecting building blocks for lead optimisation programmes where metabolic soft spots are a known liability.

Metabolic stability Core scaffold selection MDM2 inhibitors

Optimal Research and Procurement Scenarios for 4-Piperidin-3-ylmorpholin-3-one


Fragment-Based Screening Library Inclusion

With MW 184.24 g·mol⁻¹, XLogP3 −0.5, TPSA 41.6 Ų, and only one rotatable bond, 4-piperidin-3-ylmorpholin-3-one satisfies Rule-of-Three criteria for fragment-based drug discovery [1]. Its morpholin-3-one core provides both hydrogen bond acceptor (carbonyl and ring oxygen) and donor (piperidine NH) functionality within a compact framework. Procurement of this specific regioisomer (3-piperidinyl attachment) is essential because the 4-piperidinyl isomer presents the amine at a different vector, potentially missing key interactions in fragment screens. The free base form is recommended for organic-solvent-compatible screening conditions.

Chiral Lead Optimisation Starting from Racemate

In programmes where initial screening is performed with the racemic free base (CAS 933724-55-1) and activity is confirmed, the logical next step is procurement of the single enantiomers—(3R)- or (3S)-4-piperidin-3-ylmorpholin-3-one hydrochloride—to deconvolute stereochemical contributions to potency. The (3S)-enantiomer hydrochloride is commercially available from Fluorochem (250 mg, £916.00) . This staged procurement strategy (racemate → enantiopure) minimises upfront costs while preserving the ability to resolve chiral SAR, a path validated by the stereochemical sensitivity observed in morpholinone MDM2 inhibitors [2].

CCR5-Focused Chemokine Receptor Antagonist Development

Based on the preliminary pharmacological screening that identified 4-piperidin-3-ylmorpholin-3-one as a CCR5 antagonist [3], this compound serves as a viable starting scaffold for medicinal chemistry programmes targeting HIV entry inhibition or CCR5-mediated inflammatory diseases. The morpholin-3-one core differentiates it from the more common piperidine-amide or piperidine-carbamate CCR5 chemotypes, potentially offering a novel intellectual property position. Researchers should note that quantitative IC₅₀ data against CCR5 have not been disclosed, and confirmatory in-house screening is essential before committing to large-scale analogue synthesis.

Morpholinone Scaffold-Diversification Programmes

For laboratories engaged in systematic scaffold-hopping exercises, 4-piperidin-3-ylmorpholin-3-one represents the morpholin-3-one equivalent of the widely studied piperidinone class. The morpholinone core's documented advantages in metabolic stability [2] make it a strategic replacement when piperidinone leads exhibit high intrinsic clearance. The 3-piperidinyl attachment provides a vector for further functionalisation (e.g., N-arylation, sulfonylation, reductive amination) that differs from the more extensively patented 4-piperidinyl series, potentially enabling freedom-to-operate advantages in competitive target spaces.

Quote Request

Request a Quote for 4-Piperidin-3-ylmorpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.